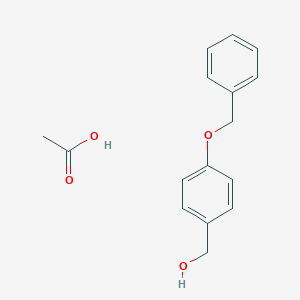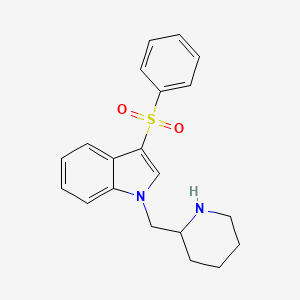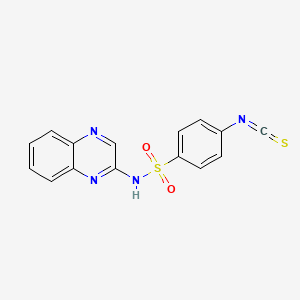![molecular formula C27H24O6 B12539364 1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- CAS No. 693790-85-1](/img/structure/B12539364.png)
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- is a complex organic compound with a unique structure that includes multiple hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-benzenetriol with 4-hydroxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Benzenetriol: A simpler compound with three hydroxyl groups on a benzene ring.
2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine: Another compound with a similar structure but different functional groups.
Uniqueness
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- is unique due to its specific arrangement of hydroxyl groups and phenylmethyl substituents, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
693790-85-1 |
|---|---|
Fórmula molecular |
C27H24O6 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2,4,6-tris[(4-hydroxyphenyl)methyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C27H24O6/c28-19-7-1-16(2-8-19)13-22-25(31)23(14-17-3-9-20(29)10-4-17)27(33)24(26(22)32)15-18-5-11-21(30)12-6-18/h1-12,28-33H,13-15H2 |
Clave InChI |
IITUELPQCPDWQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C(=C(C(=C2O)CC3=CC=C(C=C3)O)O)CC4=CC=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)




![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


